(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane
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Overview
Description
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane typically involves the introduction of the trifluoromethyl group to a phenyl ring. One common method is the radical trifluoromethylation of phenyl sulfides. This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfoxide and sulfone.
Reduction: Formation of (3-Methyl-4-aminophenyl)(trifluoromethyl)sulfane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and nitro groups. These functional groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl trifluoromethyl sulfide: Lacks the methyl and nitro substituents.
(4-Nitrophenyl)(trifluoromethyl)sulfane: Similar structure but without the methyl group.
(3-Methylphenyl)(trifluoromethyl)sulfane: Lacks the nitro group.
Uniqueness
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane is unique due to the combination of its trifluoromethyl, methyl, and nitro substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCOZNJOCZKXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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